molecular formula C11H20N2O2 B1340822 (3aS,6aS)-tert-butyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate CAS No. 370882-55-6

(3aS,6aS)-tert-butyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate

Cat. No.: B1340822
CAS No.: 370882-55-6
M. Wt: 212.29 g/mol
InChI Key: NYGXZCRPVBPJTA-DTWKUNHWSA-N
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Description

  • The tert-butyl ester group is introduced through esterification reactions, often using tert-butyl alcohol and an acid catalyst.
  • Reaction conditions typically involve refluxing the reactants in an organic solvent such as dichloromethane or toluene.

Industrial Production Methods

In an industrial setting, the production of (3aS,6aS)-tert-butyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate may involve:

  • Batch or Continuous Flow Processes

    • Batch processes allow for precise control over reaction conditions and are suitable for small-scale production.
    • Continuous flow processes are more efficient for large-scale production, offering better control over reaction times and temperatures.
  • Catalysis

    • Catalysts such as Lewis acids or transition metal complexes may be employed to enhance reaction rates and yields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aS,6aS)-tert-butyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate typically involves the following steps:

  • Formation of the Hexahydropyrrolo[3,4-b]pyrrole Core

    • The core structure can be synthesized via a cyclization reaction involving a suitable precursor such as a substituted pyrrole or pyrrolidine derivative.
    • Common reagents include strong acids or bases to facilitate the cyclization process.

Chemical Reactions Analysis

Types of Reactions

(3aS,6aS)-tert-butyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate can undergo various chemical reactions, including:

  • Oxidation

    • The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
  • Reduction

    • Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
  • Substitution

    • Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols replace the tert-butyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon catalyst, sodium borohydride in methanol.

    Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced forms with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the tert-butyl ester.

Scientific Research Applications

(3aS,6aS)-tert-butyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate has several scientific research applications:

  • Chemistry

    • Used as a building block in the synthesis of more complex organic molecules.
    • Serves as a precursor in the development of novel heterocyclic compounds.
  • Biology

    • Investigated for its potential biological activity, including antimicrobial and anticancer properties.
    • Used in the study of enzyme inhibition and receptor binding.
  • Medicine

    • Explored as a potential drug candidate due to its unique structural features.
    • Studied for its pharmacokinetic and pharmacodynamic properties.
  • Industry

    • Utilized in the development of new materials with specific chemical properties.
    • Employed in the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of (3aS,6aS)-tert-butyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate involves:

  • Molecular Targets

    • The compound may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways.
    • Potential targets include enzymes involved in metabolic processes or receptors on cell surfaces.
  • Pathways Involved

    • The compound may modulate signaling pathways, affecting cellular functions such as proliferation, apoptosis, or differentiation.
    • Specific pathways could include those related to oxidative stress, inflammation, or cell cycle regulation.

Comparison with Similar Compounds

Similar Compounds

  • Hexahydropyrrolo[3,4-b]pyrrole Derivatives

    • Compounds with similar core structures but different substituents, such as methyl or ethyl esters.
    • Examples include hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate and hexahydropyrrolo[3,4-b]pyrrole-2(1H)-carboxylate.
  • Pyrrole and Pyrrolidine Derivatives

    • Compounds with simpler structures, such as pyrrole-2-carboxylate or pyrrolidine-3-carboxylate.

Uniqueness

  • Structural Features

    • The presence of the tert-butyl ester group and the specific stereochemistry (3aS,6aS) make this compound unique.
    • The bicyclic framework provides distinct reactivity and biological activity compared to simpler analogs.
  • Reactivity

    • The compound’s reactivity is influenced by its unique structure, allowing for selective transformations and functionalizations.

Properties

IUPAC Name

tert-butyl (3aS,6aS)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-8-4-5-12-9(8)7-13/h8-9,12H,4-7H2,1-3H3/t8-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYGXZCRPVBPJTA-DTWKUNHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCNC2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2CCN[C@@H]2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180975-51-3
Record name rac-tert-butyl (3aR,6aR)-octahydropyrrolo[3,4-b]pyrrole-5-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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